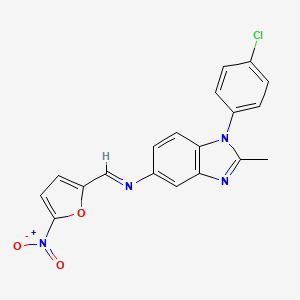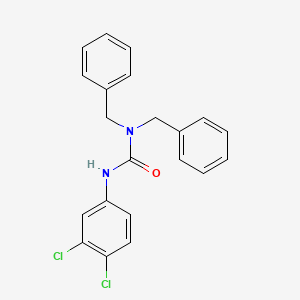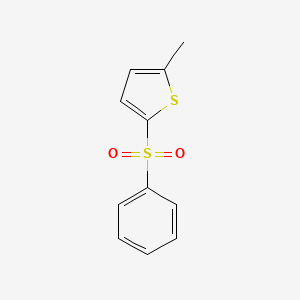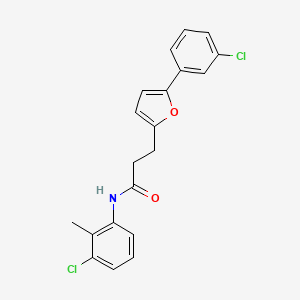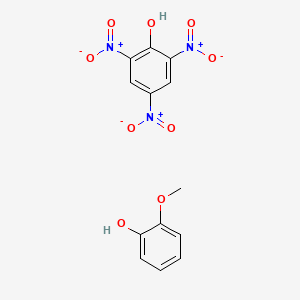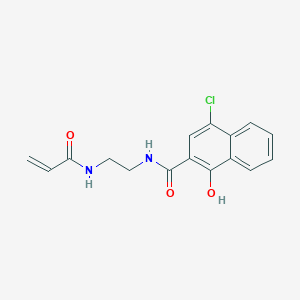![molecular formula C17H20N4O2 B11952068 N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 200130-76-3](/img/structure/B11952068.png)
N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups, such as N,N,3,5-tetramethylaniline, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Applications De Recherche Scientifique
N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,3,5-tetramethylaniline
- N,N-dimethyl-3,5-xylidine
- 5-dimethylamino-m-xylene
Uniqueness
N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline is unique due to its specific azo structure, which imparts distinct color properties and stability. Compared to similar compounds, it offers enhanced performance in dyeing applications and greater resistance to degradation under various conditions.
Propriétés
Numéro CAS |
200130-76-3 |
|---|---|
Formule moléculaire |
C17H20N4O2 |
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
N,N,3,5-tetramethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H20N4O2/c1-11-8-14(6-7-16(11)21(22)23)18-19-17-12(2)9-15(20(4)5)10-13(17)3/h6-10H,1-5H3 |
Clé InChI |
WJHGVNGDIKBTEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=NC2=CC(=C(C=C2)[N+](=O)[O-])C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
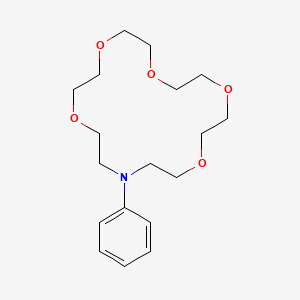
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
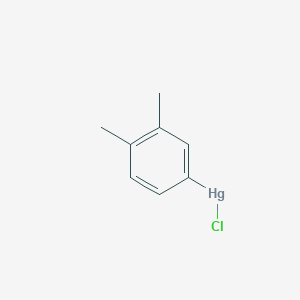
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
